molecular formula C12H7F5N4O B7788915 2-amino-N-(2,4-difluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide

2-amino-N-(2,4-difluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide

Cat. No.: B7788915
M. Wt: 318.20 g/mol
InChI Key: YVWBPDHVJWSBLO-UHFFFAOYSA-N
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Description

2-amino-N-(2,4-difluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,4-difluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted urea or guanidine, the pyrimidine ring can be formed through cyclization reactions.

    Introduction of the Trifluoromethyl Group: This can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Amination and Carboxamide Formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the aromatic ring.

    Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential use as a pharmaceutical agent due to its biological activity.

    Industry: May be used in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The molecular targets might include kinases, proteases, or other enzymes involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxamide
  • N-(2,4-difluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide

Uniqueness

The presence of both the 2,4-difluorophenyl and the trifluoromethyl groups in 2-amino-N-(2,4-difluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide may confer unique properties such as increased lipophilicity, metabolic stability, and specific biological activity compared to similar compounds.

Properties

IUPAC Name

2-amino-N-(2,4-difluorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F5N4O/c13-5-1-2-8(7(14)3-5)20-10(22)6-4-19-11(18)21-9(6)12(15,16)17/h1-4H,(H,20,22)(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWBPDHVJWSBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C2=CN=C(N=C2C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F5N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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